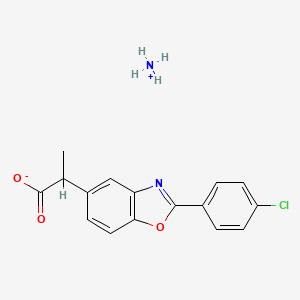
Benoxaprofen ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benoxaprofen ammonium is a derivative of benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. Benoxaprofen was marketed under the brand names Opren in the United Kingdom and Europe, and Oraflex in the United States. It was withdrawn from the market in 1982 due to severe adverse effects, including fatal cholestatic jaundice .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benoxaprofen involves the reaction of 4-chlorobenzoyl chloride with 2-aminophenol to form 2-(4-chlorophenyl)benzoxazole. This intermediate is then reacted with methyl acrylate in the presence of a base to yield benoxaprofen . The ammonium salt of benoxaprofen can be prepared by neutralizing benoxaprofen with ammonium hydroxide .
Industrial Production Methods
Industrial production of benoxaprofen follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The crystallization and purification steps are crucial to obtain the desired polymorphic form of benoxaprofen .
Analyse Des Réactions Chimiques
Types of Reactions
Benoxaprofen undergoes various chemical reactions, including:
Oxidation: Benoxaprofen can be oxidized to form benoxaprofen sulfoxide and benoxaprofen sulfone.
Reduction: Reduction of benoxaprofen can yield benoxaprofen alcohol.
Substitution: Benoxaprofen can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Benoxaprofen sulfoxide, benoxaprofen sulfone.
Reduction: Benoxaprofen alcohol.
Substitution: Various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
Benoxaprofen ammonium has been studied for its anti-inflammatory and analgesic properties. It has shown potent activity in reducing inflammation and pain in animal models . Additionally, benoxaprofen has been investigated for its potential use in treating conditions like arthritis and other inflammatory diseases .
Mécanisme D'action
Benoxaprofen exerts its effects by inhibiting the enzyme acetyl-CoA acetyltransferase, which plays a role in the inflammatory process . Unlike other NSAIDs, benoxaprofen does not significantly inhibit prostaglandin synthesis but modifies leucocyte function, particularly the migration of monocytes . This unique mechanism contributes to its anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: Another NSAID of the propionic acid class, commonly used for pain relief and inflammation.
Naproxen: An NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: Another propionic acid derivative with anti-inflammatory effects.
Uniqueness
Benoxaprofen is unique due to its distinct mechanism of action, which involves modifying leucocyte function rather than inhibiting prostaglandin synthesis . This differentiates it from other NSAIDs like ibuprofen and naproxen, which primarily inhibit cyclooxygenase enzymes .
Propriétés
Numéro CAS |
70062-36-1 |
|---|---|
Formule moléculaire |
C16H15ClN2O3 |
Poids moléculaire |
318.75 g/mol |
Nom IUPAC |
azanium;2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate |
InChI |
InChI=1S/C16H12ClNO3.H3N/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10;/h2-9H,1H3,(H,19,20);1H3 |
Clé InChI |
DNGLOBZMXKFACM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)[O-].[NH4+] |
Numéros CAS associés |
51234-28-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


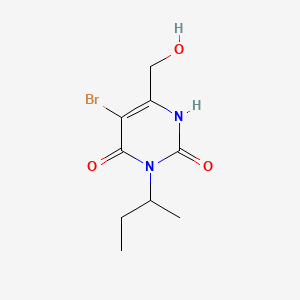
![2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione](/img/structure/B15213444.png)
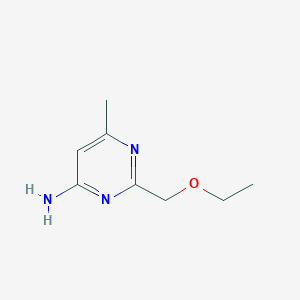
![5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole](/img/structure/B15213466.png)
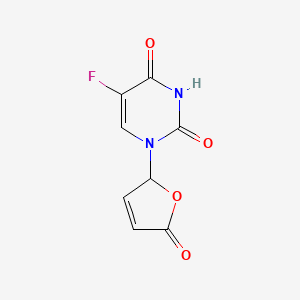
![2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B15213479.png)
![N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15213492.png)
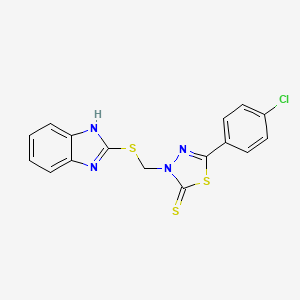

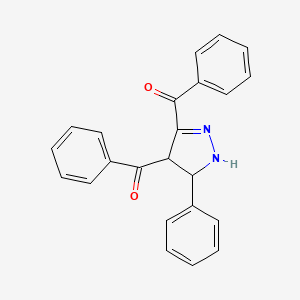
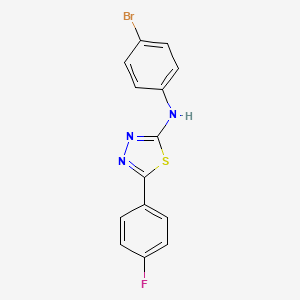
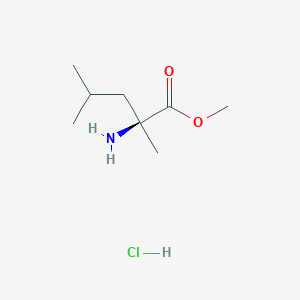
![N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B15213527.png)
![3-phenyl-2H-imidazo[4,5-d]triazin-4-one](/img/structure/B15213535.png)
